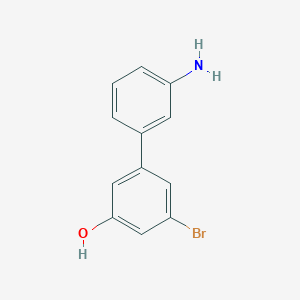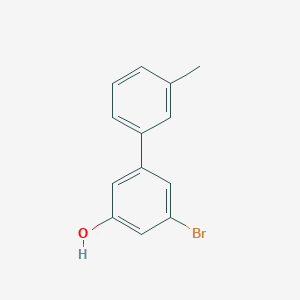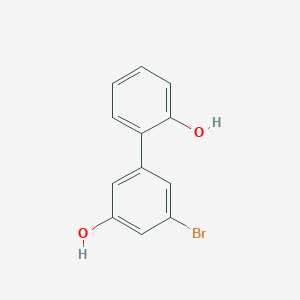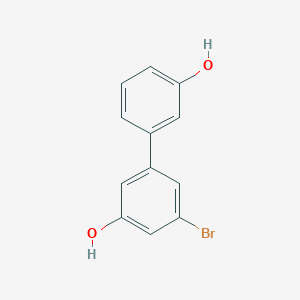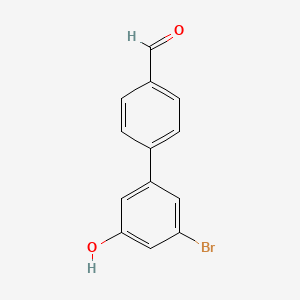
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is a chemical compound that has been studied extensively over the past few decades. This compound has been found to have a variety of applications in the field of scientific research, and has been used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a model compound in studies of the interaction between bromine and other molecules. It has also been used as a substrate in studies of enzyme-catalyzed reactions, and as a reagent in studies of the synthesis of other compounds. In addition, it has been used in studies of the structure and reactivity of organic compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is not yet fully understood. It is known that the bromine atom in the compound is responsible for its reactivity, and that the reaction of the compound with other molecules is mediated by the bromine atom. It is also known that the compound can undergo a variety of reactions, including substitution reactions, addition reactions, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, are not yet fully understood. It is known that the compound is not toxic to humans or animals, and that it does not pose any significant environmental risks. However, due to the lack of research on the compound, it is not yet possible to definitively state whether or not it has any biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, in laboratory experiments is that it is relatively easy to synthesize and is available in a 95% pure form. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using the compound in laboratory experiments is that its mechanism of action is not yet fully understood, and it is not yet known whether it has any biochemical or physiological effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%. These include further studies into the mechanism of action of the compound, as well as studies into its potential biochemical and physiological effects. In addition, further research into the synthesis of the compound, as well as its potential applications in other scientific research areas, is needed. Finally, further research into the stability of the compound and its potential environmental impacts is also needed.
Synthesemethoden
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is synthesized using a reaction between 2,5-dimethylphenol and bromine in an aqueous solution. The reaction is performed at room temperature and yields a 95% pure product. The reaction is relatively straightforward and does not require any specialized techniques or equipment.
Eigenschaften
IUPAC Name |
3-bromo-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-4-10(2)14(5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQKZDUSGKIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686366 |
Source


|
| Record name | 5-Bromo-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261929-70-7 |
Source


|
| Record name | 5-Bromo-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)

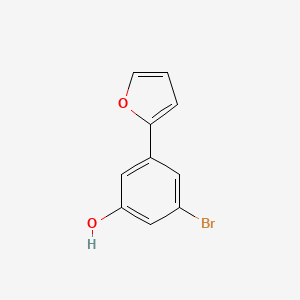
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
